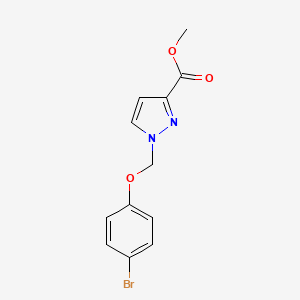

Methyl 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[(4-bromophenoxy)methyl]pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O3/c1-17-12(16)11-6-7-15(14-11)8-18-10-4-2-9(13)3-5-10/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHXGCGUEOZMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromophenol with methyl 1H-pyrazole-3-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed:

Substitution Reactions: The major products are the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.

Oxidation and Reduction Reactions: The products depend on the specific conditions and reagents used but generally involve changes to the pyrazole ring structure.

Scientific Research Applications

Chemical Profile

- Molecular Formula : C11H10BrN3O3

- Molecular Weight : 296.12 g/mol

- CAS Number : 1001500-22-6

Medicinal Chemistry

Methyl 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate serves as a vital building block in the synthesis of pharmaceutical agents. Its derivatives have shown potential in treating various conditions, particularly:

- Anti-inflammatory Agents : The compound has been studied for its ability to inhibit inflammatory pathways.

- Anticancer Properties : Research indicates that it may inhibit cell proliferation in cancer cell lines, particularly those with mutations in the BRAF gene, which is significant in melanoma treatment.

Case Study: Anticancer Activity

A study synthesized several pyrazole derivatives, including this compound, and evaluated their anticancer properties. The results demonstrated enhanced potency against melanoma cells through effective inhibition of the BRAF/ERK signaling pathway.

Agricultural Chemistry

The compound is utilized as an intermediate in synthesizing agrochemicals, including herbicides and fungicides. Its role enhances crop protection and yield.

Case Study: Agrochemical Development

Research has highlighted the efficacy of pyrazole derivatives in developing herbicides that target specific weed species while minimizing environmental impact.

Material Science

In material science, this compound is employed in formulating specialty polymers and resins. These materials exhibit enhanced durability and chemical resistance.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Enhanced |

Biochemical Research

The compound is used to study enzyme inhibitors and receptor interactions, aiding in discovering new drug targets. Its structure allows for interactions with various biological targets.

Case Study: Enzyme Interaction Studies

Research has utilized this compound to explore its effects on specific enzymes involved in metabolic pathways, providing insights into potential therapeutic applications.

Analytical Chemistry

This compound is also employed as a standard in various analytical methods, ensuring accuracy and reliability in quantifying related compounds.

Mechanism of Action

The exact mechanism of action of Methyl 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and bromophenoxy group. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole core is highly modifiable, and substituents significantly influence reactivity, solubility, and biological activity. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., bromo, iodo, sulfonyl) enhance stability and binding to hydrophobic enzyme pockets (e.g., COX-2) .

- Phenoxymethyl vs. direct aryl substitution: The phenoxymethyl linker in the target compound may increase conformational flexibility compared to rigid aryl-substituted analogs .

Physical and Chemical Properties

- Solubility : Methyl esters (e.g., target compound) exhibit higher organic-phase solubility than carboxylic acid derivatives (e.g., 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid) due to reduced hydrogen-bonding capacity .

- Purity and Yield: Analogs like methyl 5-(4-iodophenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxylate (77% purity) suggest that bromophenoxy derivatives may require optimized purification protocols to achieve >80% purity .

- Spectroscopic Data : ¹H NMR shifts for pyrazole protons in similar compounds (δ 6.5–8.0 ppm) correlate with electron-withdrawing substituents, aiding structural confirmation .

Crystallographic and Computational Insights

- Crystal Packing : Analogs like ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate () exhibit planar pyrazole rings with intermolecular π-π stacking, a feature likely shared by the target compound .

- Software Tools : Programs like Mercury () enable visualization of molecular voids and packing patterns, critical for optimizing solid-state properties .

Biological Activity

Methyl 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate (CAS No. 1001500-22-6) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 311.13 g/mol. Its structure includes a pyrazole ring substituted with a bromophenoxy group, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In particular, studies have shown that certain pyrazole carboxamides demonstrate significant antifungal activity against various pathogens. For example:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potent antibacterial effects .

- Biofilm Inhibition : The tested pyrazole derivatives also showed effectiveness in inhibiting biofilm formation, which is crucial for treating persistent infections.

Anticancer Activity

Pyrazoles are recognized for their anticancer potential. This compound has been studied in various cancer cell lines:

- Breast Cancer : A study assessed the cytotoxic effects of several pyrazoles on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that compounds with bromine substituents exhibited enhanced cytotoxicity and showed synergistic effects when combined with doxorubicin, a standard chemotherapy drug .

| Compound | Cell Line | Cytotoxicity | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| Pyrazole A | MCF-7 | Moderate | Yes |

| Pyrazole B | MDA-MB-231 | High | Yes |

The mechanism through which this compound exerts its effects is believed to involve:

- Induction of Apoptosis : Studies have shown that this compound can enhance caspase-3 activity, indicating it promotes programmed cell death in cancer cells .

- Microtubule Destabilization : Some pyrazoles have been identified as microtubule-destabilizing agents, which can disrupt cell division and lead to cancer cell death .

Case Studies

- Antimicrobial Evaluation : In a study focusing on various pyrazole derivatives, it was found that specific modifications to the pyrazole structure significantly enhanced antimicrobial efficacy against both bacterial and fungal strains .

- Cytotoxicity in Cancer Cells : A comprehensive evaluation involving multiple pyrazole derivatives indicated that those containing halogen substituents showed greater cytotoxicity in breast cancer models compared to their non-halogenated counterparts .

Q & A

Q. What are the established synthetic routes for Methyl 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carboxylate, and how is its structure validated?

The synthesis typically involves multi-step reactions, including pyrazole ring formation and functionalization. A common approach involves:

- Step 1 : Condensation of hydrazine derivatives with β-keto esters to form the pyrazole core.

- Step 2 : Alkylation or substitution reactions to introduce the (4-bromophenoxy)methyl group at the N1 position .

Structural validation employs spectroscopic techniques: - NMR : Key peaks include the methyl ester proton (δ ~3.8 ppm, singlet) and pyrazole ring protons (δ ~6.5–7.5 ppm).

- IR : Stretching vibrations for ester C=O (~1700 cm⁻¹) and ether C-O (~1250 cm⁻¹) confirm functional groups .

Q. What biological activities have been reported for pyrazole derivatives structurally similar to this compound?

Pyrazole analogs with halogenated aryl groups (e.g., 4-bromo, 4-fluoro) exhibit:

- Anticancer activity : Inhibition of kinase enzymes (e.g., EGFR, VEGFR) via competitive binding to ATP pockets.

- Antimicrobial effects : Disruption of bacterial cell wall synthesis or fungal ergosterol biosynthesis .

For example, ethyl 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate showed IC₅₀ values of 8–12 µM against MCF-7 breast cancer cells .

Q. How does the 4-bromophenoxy group influence the compound’s physicochemical properties?

The 4-bromophenoxy moiety enhances:

- Lipophilicity (logP increases by ~1.5 units compared to non-halogenated analogs), improving membrane permeability.

- Metabolic stability : Bromine’s electron-withdrawing effect reduces oxidative degradation in hepatic microsomes .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

Discrepancies in NMR/IR data may arise from tautomerism or impurities. Methodological solutions include:

- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to resolve overlapping signals.

- X-ray crystallography : Provides unambiguous structural confirmation. SHELXL refinement (via Olex2 or similar software) is recommended for high-resolution data .

- HPLC-MS : Detects and quantifies impurities (>95% purity required for pharmacological studies) .

Q. What strategies optimize the synthesis yield of this compound under green chemistry principles?

- Catalyst selection : Use Cu(I)-zeolites or ionic liquids (e.g., [BMIM]BF₄) to enhance regioselectivity and reduce waste.

- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 15–20% .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulates binding to receptors (e.g., COX-2, HDACs) using the compound’s 3D structure (generated via Gaussian 09 DFT optimization).

- Pharmacophore mapping : Identifies critical features (e.g., ester group for hydrogen bonding, bromine for hydrophobic interactions) .

- MD simulations (GROMACS) : Assesses binding stability over 100 ns trajectories, highlighting key residues (e.g., Arg120 in COX-2) .

Q. What analytical methods resolve challenges in crystallographic refinement for this compound?

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to model twin domains.

- High-resolution data (>1.0 Å) : Enables anisotropic displacement parameter refinement for accurate thermal motion analysis.

- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., C–H···O bonds) to validate packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.